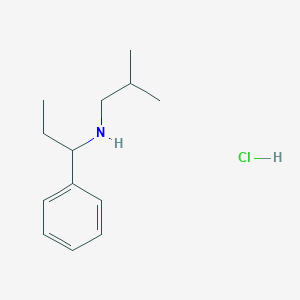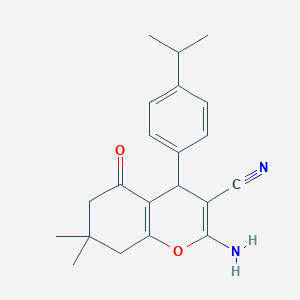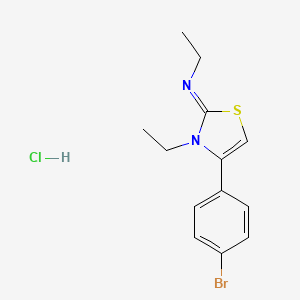
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” belong to a class of organic compounds known as aromatic amines, which contain an aromatic ring attached to an amine group . They are used in a wide range of applications, including the production of dyes, pharmaceuticals, and polymers .
Molecular Structure Analysis
The molecular structure of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would include an aromatic ring, an amine group, and a bromine atom . The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions Analysis
Aromatic amines can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and complexation with metals . The specific reactions that “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure. For example, 1-(4-Bromophenyl)ethanamine hydrochloride has a melting point of 212-214 °C and should be stored in an inert atmosphere at room temperature .科学的研究の応用
Synthesis and Antimicrobial Activity
Research into similar thiazole derivatives, such as the synthesis and study of antimicrobial activity of novel thiazolyl ethanamine derivatives, has shown promising in vitro antibacterial and antifungal properties. These compounds were synthesized through cyclization of corresponding thioureas with bromoacetophenone, highlighting their potential as templates for developing new antimicrobial agents (Kumbhare et al., 2013).
Metabolic Pathway Investigation
Although slightly different in structure, studies on the metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have identified various metabolites, providing insights into metabolic pathways operative in rats. This research helps understand how structurally related compounds are metabolized in biological systems, which is crucial for drug design and toxicological studies (Kanamori et al., 2002).
Exploration of Stereochemistry
The synthesis of new alkylidene-substituted chloro-dithiazoles demonstrates the exploration of stereochemistry in related thiazolyl compounds. This work involves preparing various stereoisomers and investigating their chemical properties, which is fundamental for the development of chiral drugs and understanding molecule interactions (Jeon & Kim, 1999).
Antimicrobial and Antifungal Properties
Similar to the thiazole ethanamine derivatives, substituted benzothiazole amides have been synthesized and evaluated for their antimicrobial and antifungal activities. The synthesis involved the condensation reaction of ethanamine with benzoyl chlorides, with some compounds showing activity comparable to established medicinal standards. This research suggests the potential of thiazole and benzothiazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Antioxidant Activities
The creation and evaluation of triazoles derived from ethanamine and their antioxidant properties have provided insights into the potential health benefits of these compounds. Such research is crucial for developing new antioxidants, which can mitigate oxidative stress and be beneficial in treating various diseases (Sancak et al., 2012).
Safety and Hazards
The safety and hazards associated with a compound like “(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride” would depend on its exact structure and use. For example, 1-(4-Bromophenyl)ethanamine hydrochloride is associated with hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(4-bromophenyl)-N,3-diethyl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S.ClH/c1-3-15-13-16(4-2)12(9-17-13)10-5-7-11(14)8-6-10;/h5-9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCDRYDDZHJNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=CS1)C2=CC=C(C=C2)Br)CC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-bromophenyl)-3-ethylthiazol-2(3H)-ylidene)ethanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

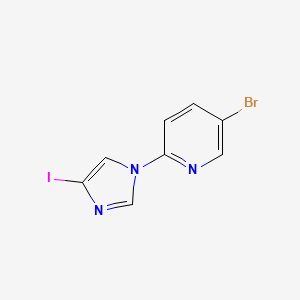
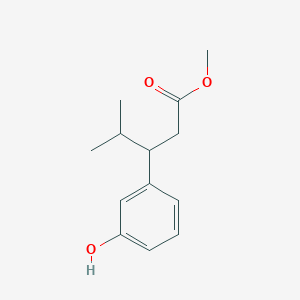
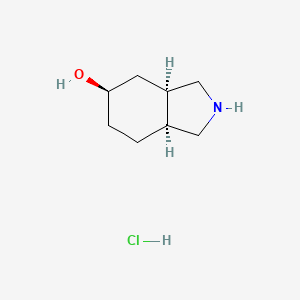
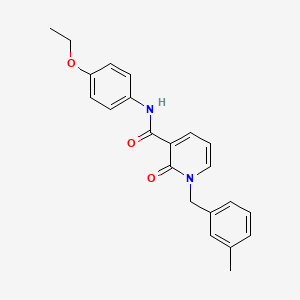
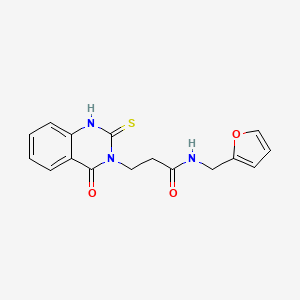
![1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2658222.png)
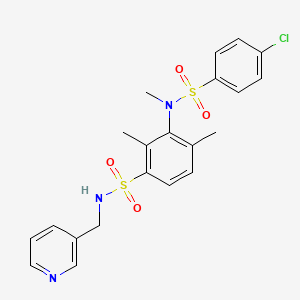
![N-[4-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)-4-pyridinyl]amine](/img/structure/B2658224.png)
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2658228.png)
![2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2658229.png)


